Cas no 2295369-72-9 (2-(aminomethyl)oxolane-2-carboxylic acid)

2-(aminomethyl)oxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)oxolane-2-carboxylic acid
- EN300-1608135
- 2295369-72-9
-
- インチ: 1S/C6H11NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-4,7H2,(H,8,9)
- InChIKey: BWZNGTHUKXHSAU-UHFFFAOYSA-N
- SMILES: O1CCCC1(C(=O)O)CN
計算された属性
- 精确分子量: 145.07389321g/mol
- 同位素质量: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -3.2
- トポロジー分子極性表面積: 72.6Ų
2-(aminomethyl)oxolane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608135-0.5g |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 0.5g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1608135-5.0g |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1608135-5000mg |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 5000mg |
$3065.0 | 2023-09-23 | ||
Enamine | EN300-1608135-0.05g |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 0.05g |
$888.0 | 2023-06-04 | ||
Enamine | EN300-1608135-1.0g |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 1g |
$1057.0 | 2023-06-04 | ||
Enamine | EN300-1608135-0.25g |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 0.25g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1608135-100mg |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 100mg |
$930.0 | 2023-09-23 | ||
Enamine | EN300-1608135-1000mg |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 1000mg |
$1057.0 | 2023-09-23 | ||
Enamine | EN300-1608135-500mg |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1608135-2500mg |
2-(aminomethyl)oxolane-2-carboxylic acid |
2295369-72-9 | 2500mg |
$2071.0 | 2023-09-23 |
2-(aminomethyl)oxolane-2-carboxylic acid 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
2-(aminomethyl)oxolane-2-carboxylic acidに関する追加情報
Introduction to 2-(aminomethyl)oxolane-2-carboxylic acid (CAS No. 2295369-72-9)
2-(aminomethyl)oxolane-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2295369-72-9, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a unique oxolane ring structure integrated with an aminomethyl side chain and a carboxylic acid functional group, has garnered attention due to its versatile applications in synthetic chemistry and biomedicine. The oxolane ring, a five-membered heterocyclic compound containing one oxygen atom, provides structural rigidity and reactivity that makes it valuable for drug design and material science. The presence of the aminomethyl group enhances the compound's potential as a chelating agent or a precursor in the synthesis of more complex molecules.
The structure of 2-(aminomethyl)oxolane-2-carboxylic acid lends itself to various modifications, making it a promising candidate for medicinal chemistry applications. The carboxylic acid moiety allows for further functionalization via esterification, amidation, or salt formation, while the aminomethyl group can participate in hydrogen bonding interactions or act as a nucleophile in condensation reactions. These features make the compound particularly useful in the development of enzyme inhibitors, receptor ligands, and other therapeutic agents.
In recent years, there has been growing interest in 2-(aminomethyl)oxolane-2-carboxylic acid due to its potential role in modulating biological pathways. Studies have demonstrated its utility as an intermediate in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides while avoiding their drawbacks such as rapid degradation or immunogenicity. The oxolane ring's stability and the flexibility provided by the aminomethyl group make it an ideal scaffold for creating molecules that can interact with biological targets with high specificity.
One of the most compelling aspects of 2-(aminomethyl)oxolane-2-carboxylic acid is its application in drug discovery. Researchers have leveraged its structural motifs to develop novel compounds targeting various diseases. For instance, derivatives of this molecule have been investigated for their potential antiviral and anticancer properties. The ability to fine-tune the electronic and steric properties of the oxolane ring and the attached functional groups allows chemists to tailor the compound's activity toward specific biological pathways. This adaptability has led to several preclinical studies exploring its efficacy in models of inflammation, neurodegeneration, and metabolic disorders.
The synthesis of 2-(aminomethyl)oxolane-2-carboxylic acid is another area where this compound stands out. While there are multiple synthetic routes available, recent advances in catalytic methods have improved both yield and scalability. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or copper-mediated oxidation, have enabled more efficient production processes. These methods not only reduce costs but also minimize waste, aligning with green chemistry principles. Additionally, computational chemistry approaches have been employed to optimize reaction conditions and predict product structures with high accuracy.
In terms of biological activity, 2-(aminomethyl)oxolane-2-carboxylic acid has shown promise in interactions with enzymes and receptors. Its ability to form stable complexes with biological targets makes it useful for designing probes that can study protein-ligand interactions at an atomic level. Furthermore, its derivatives have been explored as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The compound's amphiphilic nature—combining hydrophilic (amine and carboxyl groups) with hydrophobic (oxolane ring)—enhances its solubility and bioavailability, which are critical factors for drug development.
The pharmaceutical industry has taken note of these properties, leading to several collaborations between academic researchers and pharmaceutical companies to further explore 2-(aminomethyl)oxolane-2-carboxylic acid's potential. Preclinical trials are underway to assess its safety profile and therapeutic efficacy in animal models. Early results suggest that certain derivatives exhibit significant benefits in treating conditions characterized by oxidative stress or abnormal protein aggregation. These findings are particularly exciting given the increasing recognition of small molecules as tools for modulating disease-related pathways.
Beyond pharmaceutical applications, 2-(aminomethyl)oxolane-2-carboxylic acid has found utility in materials science. Its unique structural features make it suitable for developing novel polymers or coatings with enhanced mechanical strength and chemical resistance. Researchers are investigating its incorporation into hydrogels used for drug delivery systems or tissue engineering scaffolds. The oxolane ring's stability under various environmental conditions ensures that these materials maintain their integrity over time, making them attractive for industrial applications.
The future prospects for 2-(aminomethyl)oxolane-2-carboxylic acid are bright, driven by ongoing research efforts aimed at expanding its applications. Advances in synthetic methodologies will continue to improve access to this compound and its derivatives, enabling more diverse exploration of its potential uses. Additionally, interdisciplinary approaches combining organic chemistry with computational biology will help identify new targets for therapeutic intervention.
In conclusion, 2-(aminomethyl)oxolane-2-carboxylic acid (CAS No. 2295369-72-9) is a multifaceted compound with significant implications across multiple scientific domains. Its unique structural features offer opportunities for innovation in drug discovery, materials science, and beyond. As research progresses,this molecule is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.
2295369-72-9 (2-(aminomethyl)oxolane-2-carboxylic acid) Related Products
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)




